molecular formula C6H4F3IN2 B1395662 2-Iodo-6-(trifluoromethyl)pyridin-3-amine CAS No. 920979-04-0

2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1395662
Key on ui cas rn: 920979-04-0
M. Wt: 288.01 g/mol
InChI Key: PGLQPMZEWVGHHQ-UHFFFAOYSA-N
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Patent
US08716272B2

Procedure details

1.56 g (6.17 mmol) of iodine is added, in several portions, to a mixture, stirred under argon at 20° C., of 1 g (6.17 mmol) of 3-amino-6-trifluoromethylpyridine and 1.25 g (6.17 mmol) of silver sulfate in 40 mL of ethanol. Stirring is maintained for 18 hours. The insoluble matter is removed by filtration and is washed with ethanol, the filtrate is concentrated at reduced pressure, and the residue is taken up in 100 mL of dichloromethane. The organic phase is washed successively with 20 mL of 5% aqueous solution of sodium hydroxide, 40 mL of water and 20 mL of saturated aqueous solution of sodium chloride, dried over sodium sulfate, concentrated at reduced pressure, and then purified by chromatography on a silica column (eluents: heptane-ethyl acetate). In this way we isolate 1.17 g of the expected product, which is used as it is in the rest of the synthesis.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[C:5]([I:1])=[N:6][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC(=CC1)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.25 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration
WASH
Type
WASH
Details
is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated at reduced pressure
WASH
Type
WASH
Details
The organic phase is washed successively with 20 mL of 5% aqueous solution of sodium hydroxide, 40 mL of water and 20 mL of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica column (eluents: heptane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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